

A Technical Guide to the Chemical Structure and Spectral Properties of Methylhesperidin

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Compound of Interest

Compound Name: **Methylhesperidin**

Cat. No.: **B8135454**

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Introduction: **Methylhesperidin** is a flavanone glycoside, specifically a methylated derivative of hesperidin, a bioflavonoid abundantly found in citrus fruits. Its enhanced solubility compared to its parent compound, hesperidin, has made it a subject of interest in pharmaceuticals and cosmetics. This document provides a comprehensive overview of the chemical structure, spectral properties, and relevant experimental protocols for **methylhesperidin**, intended to serve as a technical resource for the scientific community.

Chemical Structure and Identification

Methylhesperidin is structurally characterized as hesperidin in which the hydroxyl group at the 3'-position of the B-ring has been replaced by a methoxy group.^[1] This modification alters its physicochemical properties, notably its solubility.

Table 1: Chemical Identifiers for **Methylhesperidin**

Identifier	Value	Source
IUPAC Name	(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one	--INVALID-LINK--[1]
Molecular Formula	C ₂₉ H ₃₆ O ₁₅	--INVALID-LINK--[1]
Molecular Weight	624.6 g/mol	--INVALID-LINK--[1]
Canonical SMILES	CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C(C=C5)O)C)OC)O)O)O)O)O)O)O	--INVALID-LINK--
InChI Key	GUMSHIGGVOJLBP-SLRPQMTOSA-N	--INVALID-LINK--
CAS Number	11013-97-1	--INVALID-LINK--[1]

Spectral Properties

The spectral data for **methylhesperidin** are crucial for its identification and quantification. While comprehensive spectral data for **methylhesperidin** are not as widely published as for its parent compound, hesperidin, the following tables summarize the available and expected spectral characteristics.

UV-Visible Spectroscopy

Table 2: UV-Visible Spectral Data for **Methylhesperidin**

λ_{max} (nm)	Solvent	Reference
226, 282	Not Specified	--INVALID-LINK-- [2]
~283-290	Methanol or NaOH solution	Expected based on hesperidin data [3] [4] [5]

Note: Flavanones typically exhibit two major absorption bands in their UV-Vis spectra.[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **methylhesperidin** is expected to be very similar to that of hesperidin, with the key difference arising from the additional C-O stretching from the new methoxy group and a potential change in the O-H stretching band.

Table 3: Expected IR Absorption Bands for **Methylhesperidin** (based on Hesperidin data)

Wavenumber (cm ⁻¹)	Functional Group Assignment	Reference (Hesperidin)
~3400-3550	O-H stretching (phenolic and alcoholic)	[7] [8]
~2900-3000	C-H stretching (aliphatic and aromatic)	[7] [8]
~1645-1650	C=O stretching (conjugated ketone in C-ring)	[7] [8]
~1515-1610	C=C stretching (aromatic)	[7] [8]
~1000-1300	C-O stretching (ethers, alcohols, glycosidic bond)	[7] [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for **methylhesperidin** are scarce in the literature. However, the spectra can be predicted based on the well-documented assignments for hesperidin. The most notable differences would be the appearance of a singlet around 3.8-3.9 ppm in the ¹H NMR spectrum

corresponding to the additional methoxy group, and a corresponding signal in the ^{13}C NMR spectrum. The chemical shifts of the protons and carbons in the B-ring would also be affected by the methylation.

Table 4: Predicted ^1H and ^{13}C NMR Data for **Methylhesperidin** (based on Hesperidin)

Nucleus	Predicted Chemical Shift (δ , ppm)	Key Differences from Hesperidin	Reference (Hesperidin)
<hr/> ^1H NMR			
Aromatic Protons	6.0 - 7.5	Shifts in B-ring protons (H-2', H-5', H-6')	[8][9][10]
Anomeric Protons	~4.5 and ~5.0	Similar to hesperidin	[9][10]
Methoxy Protons	Two singlets (~3.8-3.9)	Appearance of a new singlet for the 3'-OCH ₃ group	[8][9]
<hr/> ^{13}C NMR			
Carbonyl Carbon (C-4)	~197	Similar to hesperidin	[8][9]
Aromatic Carbons	95 - 165	Shifts in B-ring carbons (C-1' to C-6')	[8][9][11]
Methoxy Carbons	Two signals (~56)	Appearance of a new signal for the 3'-OCH ₃ carbon	[8][9]

Mass Spectrometry (MS)

The mass spectrum of **methylhesperidin** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to hesperidin, involving the cleavage of the glycosidic bond.

Table 5: Expected Mass Spectrometry Data for **Methylhesperidin**

Ion	m/z (expected)	Description	Reference (Hesperidin Fragmentation)
[M+H] ⁺	625.2	Protonated molecular ion	Based on MW[1]
[M-H] ⁻	623.2	Deprotonated molecular ion	--INVALID-LINK--[1]
Aglcone fragment	317	Resulting from the loss of the rutinoside moiety (308 Da)	[12][13]

Experimental Protocols

Synthesis of Methylhesperidin

Methylhesperidin is typically synthesized by the methylation of hesperidin.

Protocol: Methylation of Hesperidin with Dimethyl Sulfate

- Dissolution: Dissolve hesperidin in an aqueous alkaline solution, such as sodium hydroxide or potassium hydroxide.
- Methylation: Add a methylating agent, such as dimethyl sulfate, dropwise to the solution while stirring. Other methylating agents like methyl iodide or methyl trifluoromethanesulfonate can also be used.[9]
- Reaction: Maintain the reaction at room temperature with continuous stirring for several hours (e.g., 6-8 hours).
- Neutralization: Adjust the pH of the reaction mixture to 4-5 using an acid like sulfuric acid or glacial acetic acid.[9]
- Extraction: Extract the product with a suitable organic solvent, such as n-butanol.
- Purification: Evaporate the organic solvent under reduced pressure. The resulting residue can be recrystallized from a solvent like isopropanol or 95% ethanol to obtain purified

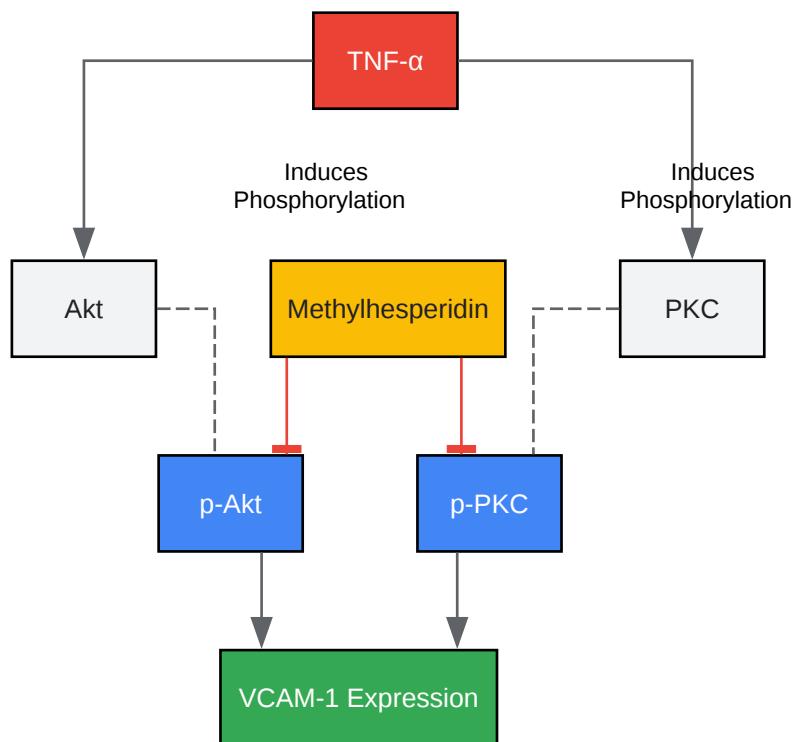
methylhesperidin.[\[9\]](#)

General Protocols for Spectral Analysis

- UV-Visible Spectroscopy: A solution of **methylhesperidin** is prepared in a suitable solvent (e.g., methanol, ethanol, or a buffer solution). The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm, to determine the wavelengths of maximum absorbance (λ_{max}).[\[4\]](#)
- Infrared Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer.
- NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or methanol-d₄). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
- Mass Spectrometry: The sample is introduced into the mass spectrometer, often via an LC-MS interface. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Biological Activity and Signaling Pathways

Methylhesperidin has been shown to possess biological activities, including anti-inflammatory and antioxidant effects. It has been reported that **methylhesperidin**, along with hesperidin, can reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF- α) by inhibiting the phosphorylation of Akt and Protein Kinase C (PKC).[\[14\]](#)

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Caption: Inhibition of TNF- α induced VCAM-1 expression by **Methylhesperidin**.

This guide provides a foundational understanding of **methylhesperidin**'s chemical and spectral characteristics. Further research is encouraged to fully elucidate its properties and potential applications.

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